molecular formula C8H12N4O2 B8679220 1,3-Propanediamine,N-(5-nitro-2-pyridinyl)-(9CI)

1,3-Propanediamine,N-(5-nitro-2-pyridinyl)-(9CI)

Cat. No. B8679220
M. Wt: 196.21 g/mol
InChI Key: NRSKZCLHBVKNNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Propanediamine,N-(5-nitro-2-pyridinyl)-(9CI) is a useful research compound. Its molecular formula is C8H12N4O2 and its molecular weight is 196.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Propanediamine,N-(5-nitro-2-pyridinyl)-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Propanediamine,N-(5-nitro-2-pyridinyl)-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1,3-Propanediamine,N-(5-nitro-2-pyridinyl)-(9CI)

Molecular Formula

C8H12N4O2

Molecular Weight

196.21 g/mol

IUPAC Name

N'-(5-nitropyridin-2-yl)propane-1,3-diamine

InChI

InChI=1S/C8H12N4O2/c9-4-1-5-10-8-3-2-7(6-11-8)12(13)14/h2-3,6H,1,4-5,9H2,(H,10,11)

InChI Key

NRSKZCLHBVKNNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])NCCCN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2-chloro-5-nitropyridine (3.16 g, 20 mmol) in dry acetonitrile (40 ml) was added dropwise to a solution of 1,3-diaminopropane (5.0 ml) in acetonitrile (20 ml) at room temperature. After 7.5 hour, a yellow solid precipitated in the reaction mixture. The solvent was removed in vacuo and the residue was partitioned between 2.5 M aqueous sodium hydroxide and dichloromethane. The layers were separated and the aqueous portion was extracted 3× with dichloromethane. The combined organic layers were back-extracted with a saturated sodium chloride solution, then dried and concentrated in vacuo using a Buchi rotary evaporator Model R-124 to give (3-aminopropyl)(5-nitro(2-pyridyl))amine as a yellow solid (2.55 g). The amine (1.14 g, 6 mmol) was shaken with benzotriazole carboxamidinium 4-methylbenzenesulfonate (2.0 g, 6 mmol) and diisopropylethyl amine (DIEA) (1.05 ml, 6 mmol) in acetonitrile (10 ml) at room temperature over two days. Dilution with ether gave the amino-{3-[(5-nitro(2-pyridyl))amino]propyl}carboxamidinium 4-methylbenzenesulfonate as a solid.
Quantity
3.16 g
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reactant
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5 mL
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reactant
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40 mL
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solvent
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Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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